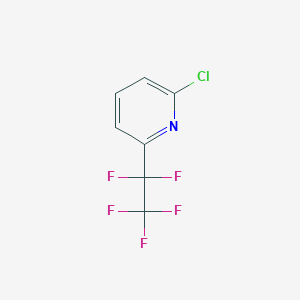

2-Chloro-6-(1,1,2,2,2-pentafluoroethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-6-(1,1,2,2,2-pentafluoroethyl)pyridine is a chemical compound with the molecular formula C7H3ClF5N It is a derivative of pyridine, where the pyridine ring is substituted with a chloro group at the 2-position and a pentafluoroethyl group at the 6-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(1,1,2,2,2-pentafluoroethyl)pyridine typically involves the reaction of 2-chloropyridine with a pentafluoroethylating agent. One common method is the reaction of 2-chloropyridine with pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to handle the hazardous reagents and by-products.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-6-(1,1,2,2,2-pentafluoroethyl)pyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Substitution: The pyridine ring can participate in electrophilic substitution reactions, although the presence of electron-withdrawing groups like chloro and pentafluoroethyl can make the ring less reactive.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, although these reactions are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines can be used in solvents like ethanol or tetrahydrofuran (THF).

Electrophilic Substitution: Reagents like bromine or nitric acid can be used, but the reaction conditions need to be carefully controlled to avoid overreaction.

Major Products Formed

Nucleophilic Substitution: Products include 2-substituted pyridines where the chloro group is replaced by the nucleophile.

Electrophilic Substitution: Products include halogenated or nitrated derivatives of the original compound.

Applications De Recherche Scientifique

2-Chloro-6-(1,1,2,2,2-pentafluoroethyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the study of electronic effects and reactivity in pyridine derivatives.

Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes. Its fluorinated group can enhance the metabolic stability and bioavailability of drug candidates.

Industry: It is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.

Mécanisme D'action

The mechanism of action of 2-Chloro-6-(1,1,2,2,2-pentafluoroethyl)pyridine depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of the pentafluoroethyl group can enhance binding affinity and selectivity for certain targets. The chloro group can participate in covalent bonding with nucleophilic sites in proteins or other biomolecules, leading to inhibition or modulation of their function.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-6-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a pentafluoroethyl group.

2-Chloro-6-(difluoromethyl)pyridine: Contains a difluoromethyl group, making it less electron-withdrawing compared to the pentafluoroethyl group.

2-Chloro-6-(fluoromethyl)pyridine: Contains a fluoromethyl group, which has different steric and electronic properties.

Uniqueness

2-Chloro-6-(1,1,2,2,2-pentafluoroethyl)pyridine is unique due to the presence of the pentafluoroethyl group, which significantly influences its chemical reactivity and physical properties. The high electronegativity and steric bulk of the pentafluoroethyl group can enhance the compound’s stability and reactivity in specific reactions, making it a valuable compound in various research and industrial applications.

Activité Biologique

2-Chloro-6-(1,1,2,2,2-pentafluoroethyl)pyridine is a fluorinated heterocyclic compound that exhibits significant biological activity due to its unique structural properties. The incorporation of a pentafluoroethyl group enhances its lipophilicity and metabolic stability, making it a candidate for various pharmaceutical applications. This article explores the biological activity of this compound through a review of relevant studies, including its interactions with biological systems, potential therapeutic applications, and case studies.

- Molecular Formula : C9H5ClF5N

- Molecular Weight : 289.586 g/mol

- CAS Number : 1580464-71-6

- Structure : The compound features a pyridine ring substituted with a chlorine atom and a highly fluorinated ethyl group.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of the pentafluoroethyl group increases its electron-withdrawing capacity, enhancing binding affinity to target proteins and potentially leading to increased potency in biological systems.

Table 1: Comparison of Biological Activity with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Chlorine and pentafluoroethyl substitution | High binding affinity to enzyme targets |

| 3-Bromo-2-(pentafluoroethyl)pyridine | Bromine instead of chlorine | Modulates enzyme activity; potential drug candidate |

| 5-Chloro-2-(pentafluoroethyl)pyridine | Different substitution pattern | Varying interaction profiles with receptors |

Biological Activity Studies

Research indicates that compounds with similar structures exhibit significant bioactive properties. For instance:

- Enzyme Inhibition : Studies have shown that fluorinated pyridines can inhibit various enzymes involved in metabolic pathways. The electron-withdrawing nature of the fluorinated groups enhances their interaction with active sites of enzymes.

- Receptor Binding : The lipophilicity conferred by the pentafluoroethyl group allows for better membrane penetration and receptor binding. This characteristic is crucial for compounds targeting G-protein coupled receptors (GPCRs), which are pivotal in many physiological processes.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties through the modulation of signaling pathways involved in cell proliferation and apoptosis.

Case Studies

Recent case studies have highlighted the potential applications of this compound in drug discovery:

- Study on Anticancer Effects : A study evaluated the efficacy of various fluorinated pyridines against cancer cell lines. Results indicated that this compound significantly inhibited cell growth in vitro compared to non-fluorinated analogs.

- Pharmacokinetic Profiling : Another investigation focused on the pharmacokinetic properties of this compound. It demonstrated favorable absorption and distribution characteristics due to its lipophilic nature.

Propriétés

IUPAC Name |

2-chloro-6-(1,1,2,2,2-pentafluoroethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF5N/c8-5-3-1-2-4(14-5)6(9,10)7(11,12)13/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYLZAMHFQYRHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)C(C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF5N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.